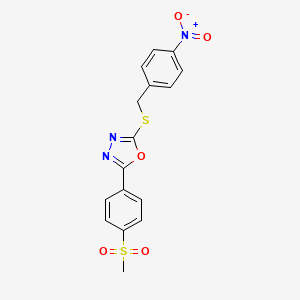

2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole

Descripción

2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfonyl group at the para-position of one phenyl ring and a 4-nitrobenzylthio moiety at the fifth position. These structural features are critical for its biological activity, particularly in antimicrobial applications, as electron-withdrawing groups are known to enhance interactions with bacterial targets such as enzymes involved in exopolysaccharide (EPS) biosynthesis .

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c1-26(22,23)14-8-4-12(5-9-14)15-17-18-16(24-15)25-10-11-2-6-13(7-3-11)19(20)21/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXZUHJYVLUVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the methylsulfonylphenyl group: This step often involves the reaction of the oxadiazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the nitrobenzylthio group: This can be done by reacting the oxadiazole intermediate with 4-nitrobenzyl chloride in the presence of a thiol, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic conditions.

Major Products

Reduction of the nitro group: 2-(4-(Methylsulfonyl)phenyl)-5-((4-aminobenzyl)thio)-1,3,4-oxadiazole.

Reduction of the methylsulfonyl group: 2-(4-(Methylthio)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole.

Substitution of the nitro group: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-(4-(methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole. The compound has been evaluated against various cancer cell lines:

- Mechanism of Action : The oxadiazole moiety is known to induce apoptosis in cancer cells. Studies indicate that compounds with similar structures can inhibit cell proliferation by triggering apoptotic pathways through caspase activation .

- Case Study : In a comparative study of several oxadiazole derivatives, it was found that those containing electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against leukemia and breast cancer cell lines . The compound showed promising results with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .

Anti-inflammatory Effects

Preliminary studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties. The presence of the methylsulfonyl group is believed to enhance these effects by modulating inflammatory pathways .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Mecanismo De Acción

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of 1,3,4-oxadiazole derivatives with sulfonyl and arylthio substituents. Below is a comparative analysis with key analogues:

Key Comparative Insights

Antibacterial Efficacy: The fluorophenyl analog (2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) demonstrates superior antibacterial activity against Xoo (EC₅₀ = 0.17 µg/mL), outperforming commercial agents like bismerthiazol and thiodiazole copper. This is attributed to its dual electron-withdrawing substituents (methylsulfonyl and fluorine), which enhance interactions with bacterial EPS biosynthesis enzymes . In contrast, 2-(4-(methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole replaces the fluorophenyl group with a 4-nitrobenzylthio moiety.

Mechanistic Differences :

- The fluorophenyl compound induces plant defense enzymes (SOD, POD) and suppresses EPS-related genes (gumB, gumG, gumM), reducing biofilm formation and pathogenicity . The nitrobenzylthio analog may exhibit similar mechanisms, but its larger substituent could sterically hinder enzyme interactions compared to the smaller fluorophenyl group.

Structural Modifications: Halogenation (e.g., dichlorophenyl in ) introduces steric bulk and lipophilicity, which may enhance membrane permeability but could reduce target specificity .

Actividad Biológica

The compound 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a methylsulfonyl group and a nitrobenzyl thioether linkage. These functional groups are believed to play crucial roles in its biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.65 | |

| Compound B | HCT-116 (Colon) | 0.80 | |

| Compound C | PC-3 (Prostate) | 0.87 | |

| Compound D | K-562 (Leukemia) | 0.27 |

The above table summarizes the IC50 values of various oxadiazole derivatives against different cancer cell lines, indicating potent antiproliferative effects.

The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells. For instance, studies have shown that these compounds can activate the p53 pathway and enhance caspase-3 cleavage, leading to programmed cell death in cancer cells such as MCF-7 . Additionally, molecular docking studies suggest strong interactions between oxadiazoles and target proteins involved in cancer progression .

Antimicrobial Activity

Beyond anticancer properties, 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole has also been investigated for its antimicrobial potential. Research has indicated that certain oxadiazole derivatives exhibit significant antibacterial activity against various pathogens.

Table 2: Antimicrobial Activity

| Compound Name | Pathogen | EC50 (%) | Reference |

|---|---|---|---|

| Compound E | Xanthomonas oryzae | 68.6 | |

| Compound F | Escherichia coli | 62.3 |

The data highlights the effectiveness of certain derivatives in inhibiting bacterial growth, suggesting potential applications in agricultural settings as antifungal agents.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The study found that compounds with similar structural features to 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole exhibited promising results with IC50 values significantly lower than established chemotherapeutics like erlotinib .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-(Methylsulfonyl)phenyl)-5-((4-nitrobenzyl)thio)-1,3,4-oxadiazole?

The synthesis typically involves cyclization of thiosemicarbazide derivatives or coupling reactions between pre-functionalized fragments. A common method includes:

- Step 1 : Reacting a thiol intermediate (e.g., 4-(methylsulfonyl)benzenethiol) with a nitrobenzyl halide via nucleophilic substitution to form the thioether linkage.

- Step 2 : Cyclocondensation with a carbonyl derivative (e.g., hydrazide) under acidic or basic conditions to form the oxadiazole ring.

- Key Reagents : Sodium monochloroacetate (for thioether formation) and dehydrating agents like POCl₃ or PPA (for cyclization) .

- Validation : Purity is confirmed via melting point analysis, TLC, and HPLC.

Advanced: How can reaction conditions be optimized to improve yield during scale-up synthesis?

- Temperature Control : Elevated temperatures (80–100°C) enhance reaction kinetics but may degrade thermally sensitive nitro groups; iterative optimization is required.

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves yield (e.g., 83.3% yield reported for structurally similar oxadiazoles) .

Basic: What spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro and methylsulfonyl substituents) and carbons (e.g., C=S at ~170 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- IR Spectroscopy : Identify S=O stretches (1150–1250 cm⁻¹ for sulfonyl) and C=N/C-S bonds (1450–1600 cm⁻¹) .

Advanced: How should researchers address discrepancies in NMR data for derivatives?

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; sulfonyl groups cause deshielding in polar solvents.

- Dynamic Effects : Rotamers or hindered rotation (e.g., nitrobenzyl group) may split peaks; variable-temperature NMR can resolve this .

- Reference Cross-Check : Use databases (e.g., NIST Chemistry WebBook) or structurally validated analogs (e.g., adamantanyl-oxadiazoles in ).

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial : Agar diffusion or microdilution against E. coli or C. albicans.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How do substituents influence the compound’s anticancer activity?

- Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance DNA intercalation but may reduce solubility.

- Thioether Linkers : Improve membrane permeability (logP optimization) compared to ether analogs.

- Case Study : Adamantanyl derivatives showed 70–76% yield and improved cytotoxicity via hydrophobic interactions in docking studies .

Basic: What computational methods predict the compound’s reactivity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; analyze frontier orbitals (HOMO-LUMO) for charge transfer propensity .

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., nitro group as electrophilic hotspot) .

Advanced: How to reconcile contradictions between in silico predictions and experimental bioactivity?

- Solvent Accessibility in Docking : Adjust grid parameters to account for binding pocket flexibility (e.g., AutoDock Vina vs. Glide).

- Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by substituent stereochemistry.

- Validation : Cross-reference with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Basic: What toxicity assessments are recommended for preclinical studies?

- Cytotoxicity : Hemolysis assays (RBC lysis) and MTT on non-cancerous cells (e.g., HEK-293).

- Ecotoxicology : Daphnia magna or Allium cepa root elongation tests for environmental impact .

Advanced: What strategies validate the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.